5-[4-(Dimethylamino)anilino]-1,3,4-thiadiazole-2(3H)-thione
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Overview
Description
5-((4-(Dimethylamino)phenyl)amino)-1,3,4-thiadiazole-2(3H)-thione: is a heterocyclic compound that features a thiadiazole ring substituted with a dimethylamino group and a phenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-((4-(Dimethylamino)phenyl)amino)-1,3,4-thiadiazole-2(3H)-thione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-(dimethylamino)aniline with carbon disulfide and hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazinecarbodithioate, which cyclizes to form the thiadiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology and Medicine: In medicinal chemistry, this compound has been investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry: In the materials science field, the compound is explored for its potential use in the development of organic semiconductors and other electronic materials due to its conjugated system and electron-donating properties.
Mechanism of Action
The mechanism of action of 5-((4-(Dimethylamino)phenyl)amino)-1,3,4-thiadiazole-2(3H)-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways depend on the specific biological context and the target molecule.
Comparison with Similar Compounds
1,3,4-Thiadiazole-2-thione: A simpler analog without the dimethylamino and phenylamino substitutions.
4-(Dimethylamino)phenyl)-1,3,4-thiadiazole: Lacks the thione group but retains the dimethylamino and phenylamino substitutions.
Uniqueness: The presence of both the dimethylamino and phenylamino groups in 5-((4-(Dimethylamino)phenyl)amino)-1,3,4-thiadiazole-2(3H)-thione provides unique electronic properties and potential for diverse chemical reactivity. This makes it distinct from other thiadiazole derivatives and valuable for specific applications in medicinal and materials chemistry.
Properties
CAS No. |
90180-65-7 |
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Molecular Formula |
C10H12N4S2 |
Molecular Weight |
252.4 g/mol |
IUPAC Name |
5-[4-(dimethylamino)anilino]-3H-1,3,4-thiadiazole-2-thione |
InChI |
InChI=1S/C10H12N4S2/c1-14(2)8-5-3-7(4-6-8)11-9-12-13-10(15)16-9/h3-6H,1-2H3,(H,11,12)(H,13,15) |
InChI Key |
TVCQOKLINBZYGA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2=NNC(=S)S2 |
Origin of Product |
United States |
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